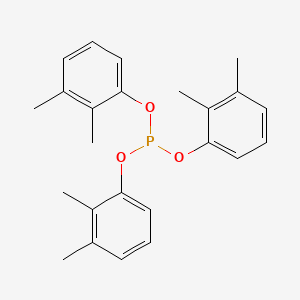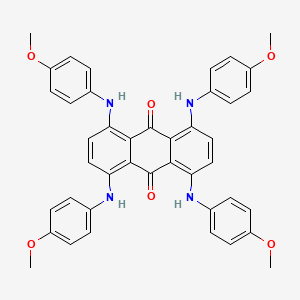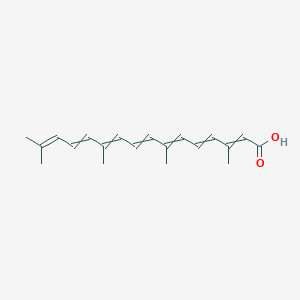
3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid is a polyunsaturated fatty acid with a unique structure characterized by multiple conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid typically involves the use of specific reagents and catalysts to achieve the desired polyunsaturated structure. One common method involves the condensation of (Z)-3,7-Dimethylocta-2,6-dienyltriphenylphosphonium bromide with formaldehyde and citral . The reaction conditions must be carefully controlled to ensure the retention of the configuration about the double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
化学反応の分析
Types of Reactions
3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce epoxides and hydroxylated derivatives, while reduction can yield saturated fatty acids.
科学的研究の応用
3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying polyunsaturated fatty acids and their reactivity.
Biology: Investigated for its role in cellular processes and potential as a bioactive lipid.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and metabolic disorders.
Industry: Utilized in the production of specialized materials and as a precursor for synthesizing other complex molecules.
作用機序
The mechanism of action of 3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell proliferation. Its polyunsaturated structure allows it to integrate into cell membranes, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
- (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate
- 2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate, (E,E,E)-
- (E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene
Uniqueness
3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid is unique due to its specific arrangement of conjugated double bonds, which imparts distinct chemical and biological properties
特性
CAS番号 |
102855-12-9 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
3,7,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid |
InChI |
InChI=1S/C20H26O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h6-15H,1-5H3,(H,21,22) |
InChIキー |
KLSHBFNCVOKELW-UHFFFAOYSA-N |
正規SMILES |
CC(=CC=CC(=CC=CC(=CC=CC(=CC(=O)O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



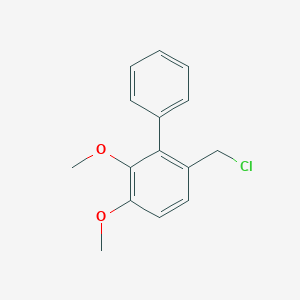
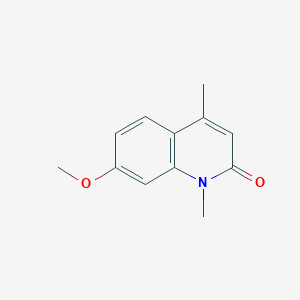
![N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline](/img/structure/B14326835.png)
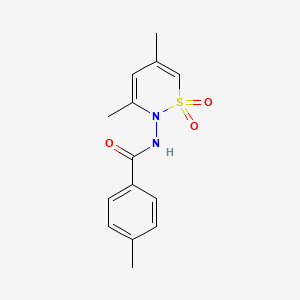
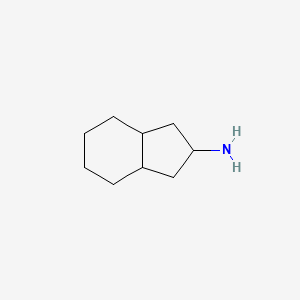
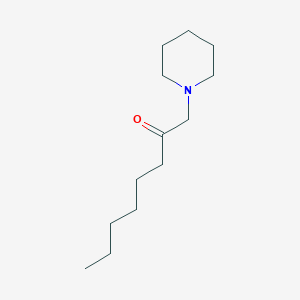
![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
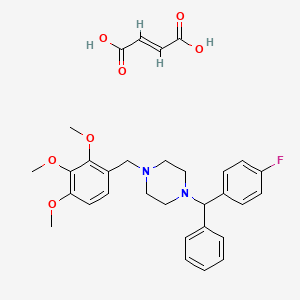
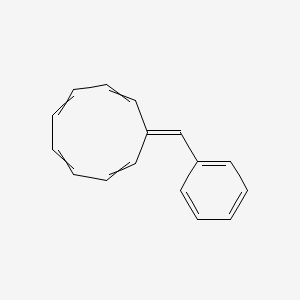
![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)
![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)
